Cas no 1516757-19-9 (3-(trifluoromethyl)pyrrolidine-2-carboxylic acid)

3-(trifluoromethyl)pyrrolidine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-(trifluoromethyl)pyrrolidine-2-carboxylic acid
- Proline, 3-(trifluoromethyl)-
-
- MDL: MFCD24391721
- インチ: 1S/C6H8F3NO2/c7-6(8,9)3-1-2-10-4(3)5(11)12/h3-4,10H,1-2H2,(H,11,12)/t3?,4-/m0/s1
- InChIKey: XBIQIKRXEMTIOI-BKLSDQPFSA-N
- SMILES: C(O)(=O)[C@@H]1C(C(F)(F)F)CCN1
3-(trifluoromethyl)pyrrolidine-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM462210-1g |
3-(trifluoromethyl)pyrrolidine-2-carboxylic acid |
1516757-19-9 | 95%+ | 1g |
$2669 | 2023-01-01 | |
Enamine | EN300-297518-0.1g |
3-(trifluoromethyl)pyrrolidine-2-carboxylic acid |
1516757-19-9 | 95.0% | 0.1g |
$777.0 | 2025-03-19 | |
Enamine | EN300-297518-10.0g |
3-(trifluoromethyl)pyrrolidine-2-carboxylic acid |
1516757-19-9 | 95.0% | 10.0g |
$9627.0 | 2025-03-19 | |
Enamine | EN300-297518-0.5g |
3-(trifluoromethyl)pyrrolidine-2-carboxylic acid |
1516757-19-9 | 95.0% | 0.5g |
$1747.0 | 2025-03-19 | |
Enamine | EN300-297518-10g |
3-(trifluoromethyl)pyrrolidine-2-carboxylic acid |
1516757-19-9 | 95% | 10g |
$9627.0 | 2023-09-06 | |
Aaron | AR01B5C1-250mg |
3-(Trifluoromethyl)pyrrolidine-2-carboxylic acid |
1516757-19-9 | 95% | 250mg |
$1549.00 | 2025-02-09 | |
Aaron | AR01B5C1-1g |
3-(Trifluoromethyl)pyrrolidine-2-carboxylic acid |
1516757-19-9 | 95% | 1g |
$3104.00 | 2025-02-09 | |
Aaron | AR01B5C1-10g |
3-(trifluoromethyl)pyrrolidine-2-carboxylic acid |
1516757-19-9 | 95% | 10g |
$13263.00 | 2023-12-15 | |
1PlusChem | 1P01B53P-100mg |
3-(trifluoromethyl)pyrrolidine-2-carboxylic acid |
1516757-19-9 | 95% | 100mg |
$899.00 | 2025-03-19 | |
1PlusChem | 1P01B53P-250mg |
3-(trifluoromethyl)pyrrolidine-2-carboxylic acid |
1516757-19-9 | 95% | 250mg |
$1267.00 | 2025-03-19 |
3-(trifluoromethyl)pyrrolidine-2-carboxylic acid 関連文献
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
-
3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
3-(trifluoromethyl)pyrrolidine-2-carboxylic acidに関する追加情報
Introduction to 3-(trifluoromethyl)pyrrolidine-2-carboxylic acid (CAS No. 1516757-19-9)
3-(trifluoromethyl)pyrrolidine-2-carboxylic acid, identified by the CAS number 1516757-19-9, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic carboxylic acid features a trifluoromethyl group, which is a key structural moiety known for its profound influence on the chemical properties and biological activities of molecules. The presence of this group enhances the lipophilicity and metabolic stability of the compound, making it an attractive scaffold for drug development.
The pyrrolidine core is a six-membered nitrogen-containing heterocycle that is widely prevalent in biologically active natural products and synthetic drugs. Its structural versatility allows for modifications at various positions, enabling the design of molecules with tailored pharmacological profiles. In particular, 3-(trifluoromethyl)pyrrolidine-2-carboxylic acid has garnered attention due to its potential applications in the synthesis of novel therapeutic agents.
Recent advancements in medicinal chemistry have highlighted the utility of trifluoromethyl-substituted compounds in addressing various diseases. The electron-withdrawing nature of the trifluoromethyl group influences both the electronic and steric properties of the molecule, which can be leveraged to modulate receptor binding affinity and selectivity. This has led to increased interest in exploring derivatives of 3-(trifluoromethyl)pyrrolidine-2-carboxylic acid as candidates for treating conditions such as inflammation, cancer, and infectious diseases.
One notable area of research involves the use of 3-(trifluoromethyl)pyrrolidine-2-carboxylic acid in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in signal transduction pathways, and their dysregulation is implicated in numerous pathological processes. By incorporating this compound into kinase inhibitor designs, researchers aim to achieve higher binding affinity and improved pharmacokinetic properties. Studies have demonstrated that trifluoromethyl-substituted pyrrolidine derivatives exhibit promising activity against specific kinases, making them valuable tools for further drug discovery efforts.
Another emerging field where 3-(trifluoromethyl)pyrrolidine-2-carboxylic acid shows promise is in the synthesis of antiviral agents. The structural motif present in this compound has been found to interact effectively with viral proteases and polymerases, inhibiting viral replication. Researchers are exploring its potential as a lead compound for developing novel antiviral drugs that could combat emerging viral threats. The trifluoromethyl group contributes to enhanced stability against metabolic degradation, ensuring prolonged activity within the biological system.
The synthetic pathways for 3-(trifluoromethyl)pyrrolidine-2-carboxylic acid have also been refined to improve efficiency and yield. Modern synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and fluorination methods, have enabled the streamlined production of this compound on a larger scale. These advancements facilitate access to sufficient quantities for preclinical studies and commercial development.
In conclusion, 3-(trifluoromethyl)pyrrolidine-2-carboxylic acid (CAS No. 1516757-19-9) represents a compelling scaffold for pharmaceutical innovation. Its unique structural features, particularly the trifluoromethyl group, contribute to its versatility in drug design. Ongoing research continues to uncover new therapeutic applications for this compound, positioning it as a cornerstone in modern medicinal chemistry. As our understanding of its biological interactions deepens, so too will its role in addressing unmet medical needs evolve.
1516757-19-9 (3-(trifluoromethyl)pyrrolidine-2-carboxylic acid) Related Products
- 885273-01-8(2-{4-(tert-butoxy)carbonylpiperazin-1-yl}-2-(4-chlorophenyl)acetic acid)
- 2171548-91-5(3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpropanoic acid)
- 898441-36-6(4-benzenesulfonamido-N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-ylbenzamide)
- 2229329-66-0(4-1-(3-bromo-2-methylphenyl)ethylpiperidine)
- 1823343-70-9(6-Quinazolinecarbonitrile, 4-methoxy-)
- 91333-18-5(N-(4-Ethoxyphenyl)-1,3,5-triazine-2,4-diamine)
- 905781-48-8((Z)-2,4-dimethyl-N-(3-(3-morpholinopropyl)-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline)
- 1823755-17-4(Thiomorpholine, 3-(1-ethyl-1H-pyrazol-4-yl)-, 1,1-dioxide)
- 2060032-72-4(imino(methyl)(3-methylbutan-2-yl)-lambda6-sulfanone)
- 901234-27-3(2-{5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-ylsulfanyl}-N-(furan-2-yl)methylacetamide)
